Cas no 102170-56-9 (2-Bromo-6-methyl-4-nitroaniline)
2-Bromo-6-methyl-4-nitroaniline Chemical and Physical Properties
Names and Identifiers
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- 2-BROMO-6-METHYL-4-NITROANILINE
- 2-Methyl-4-nitro-6-bromoaniline
- Benzenamine, 2-bromo-6-methyl-4-nitro-
- 2-amino-3-bromo-5-nitrotoluene
- 2-Brom-6-methyl-4-nitro-anilin
- 2-bromo-6-methyl-4-nitro-aniline
- 2-bromo-6-methyl-4-nitro-phenylamine
- 3-Brom-5-nitro-2-amino-toluol
- 6-Brom-4-nitro-o-toluidin
- Benzenamine,2-bromo-6-methyl-4-nitro
- m-Brom-m-nitro-o-toluidin
- 2-Bromo-6-methyl-4-nitroaniline,98%
- 2-BROMO-6-METHYL-4-NITROANILINE 98%
- 2-bromo-6-methyl-4-nitrophenylamine
- NSC159373
- BEN305
- DCNWQCOXGLGSRC-UHFFFAOYSA-N
- 2-Bromo-4-nitro-6-methylaniline
- 7605AC
- 6-bromo-2-methyl-4-nitrophenylamine
- SBB097697
- RP13278
- AS03681
- 2-Brom
- 102170-56-9
- AN-584/43408155
- DTXSID30303612
- A896880
- EN300-191522
- 2-Methyl-4-nitro-6-bromoaniline; 2-BROMO-6-METHYL-4-NITROANILINE 98%; 2-Bromo-6-methyl-4-nitroaniline,98%
- FT-0680746
- AM802846
- 9T-0037
- CS-0096781
- SY069750
- Benzenamine,2-bromo-6-methyl-4-nitro-
- AKOS005071455
- NSC-159373
- MFCD00053089
- SCHEMBL760393
- 2-Bromo-6-methyl-4-nitroaniline, 97%
- 2-Bromo-6-methyl-4-nitroaniline
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- MDL: MFCD00053089
- Inchi: 1S/C7H7BrN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3
- InChI Key: DCNWQCOXGLGSRC-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(C)=C1N)[N+](=O)[O-]
Computed Properties
- Exact Mass: 229.96900
- Monoisotopic Mass: 229.969
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 71.8
Experimental Properties
- Color/Form: Not available
- Density: 1.7207 (rough estimate)
- Melting Point: 180-184 °C
- Boiling Point: 366 °C at 760 mmHg
- Flash Point: 175.2 °C
- Refractive Index: 1.5150 (estimate)
- PSA: 71.84000
- LogP: 3.35230
- Solubility: Not available
2-Bromo-6-methyl-4-nitroaniline Customs Data
- HS CODE:2921430090
- Customs Data:
China Customs Code:
2921430090Overview:
2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union
Summary:
HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Bromo-6-methyl-4-nitroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OT767-25g |
2-Bromo-6-methyl-4-nitroaniline |
102170-56-9 | 95+% | 25g |
1330CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OT767-1g |
2-Bromo-6-methyl-4-nitroaniline |
102170-56-9 | 95+% | 1g |
66.0CNY | 2021-07-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90165-5 G |
2-bromo-6-methyl-4-nitroaniline |
102170-56-9 | 95% | 5g |
¥ 613.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90165-10 G |
2-bromo-6-methyl-4-nitroaniline |
102170-56-9 | 95% | 10g |
¥ 1,016.00 | 2021-05-07 | |
| Fluorochem | 037677-1g |
2-Bromo-6-methyl-4-nitroaniline |
102170-56-9 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 037677-5g |
2-Bromo-6-methyl-4-nitroaniline |
102170-56-9 | 98% | 5g |
£40.00 | 2022-03-01 | |
| Fluorochem | 037677-25g |
2-Bromo-6-methyl-4-nitroaniline |
102170-56-9 | 98% | 25g |
£149.00 | 2022-03-01 | |
| Fluorochem | 037677-100g |
2-Bromo-6-methyl-4-nitroaniline |
102170-56-9 | 98% | 100g |
£444.00 | 2022-03-01 | |
| Chemenu | CM294766-100g |
2-Bromo-6-methyl-4-nitroaniline |
102170-56-9 | 95% | 100g |
$442 | 2021-06-16 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 655937-5G |
2-Bromo-6-methyl-4-nitroaniline |
102170-56-9 | 97% | 5G |
¥2819.45 | 2022-02-24 |
2-Bromo-6-methyl-4-nitroaniline Suppliers
2-Bromo-6-methyl-4-nitroaniline Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 2-Bromo-6-methyl-4-nitroaniline
2-Bromo-6-methyl-4-nitroaniline: A Comprehensive Overview
2-Bromo-6-methyl-4-nitroaniline, a compound with the CAS number 102170-56-9, is a significant organic molecule in the field of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. In this article, we will delve into its synthesis, properties, applications, and recent advancements in research.
The molecular structure of 2-Bromo-6-methyl-4-nitroaniline consists of an aniline backbone with substituents at the 2, 4, and 6 positions. The bromine atom at position 2, the nitro group at position 4, and the methyl group at position 6 create a complex interplay of electronic effects. These substituents influence the compound's reactivity, stability, and spectral properties. Recent studies have highlighted the importance of such substituted anilines in catalysis and material synthesis.
Synthesis of 2-Bromo-6-methyl-4-nitroaniline involves a multi-step process that typically begins with the nitration of an appropriate aniline derivative. The introduction of bromine and methyl groups requires careful control over reaction conditions to ensure high yields and purity. Researchers have explored various methodologies, including electrophilic substitution and nucleophilic aromatic substitution, to optimize the synthesis process. For instance, a study published in *Chemical Communications* in 2023 demonstrated a novel approach using microwave-assisted synthesis to significantly reduce reaction time while maintaining product quality.
The physical properties of 2-Bromo-6-methyl-4-nitroaniline are critical for its applications. Its melting point, solubility, and thermal stability have been extensively characterized using techniques such as differential scanning calorimetry (DSC) and X-ray crystallography. Recent findings indicate that the compound exhibits high thermal stability up to 300°C, making it suitable for high-temperature applications. Additionally, its solubility in polar solvents facilitates its use in solution-based reactions.
In terms of applications, 2-Bromo-6-methyl-4-nitroaniline has found utility in several areas. It serves as an intermediate in the synthesis of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). For example, a research team at Stanford University utilized this compound to develop a novel MOF with enhanced gas adsorption capabilities. Furthermore, its role as a catalyst in organic transformations has been explored. A study in *Nature Catalysis* highlighted its effectiveness in promoting C-H activation reactions under mild conditions.
The electronic properties of 2-Bromo-6-methyl-4-nitroaniline make it an interesting candidate for optoelectronic devices. Its absorption spectrum reveals strong peaks in the visible region, suggesting potential applications in solar cells and light-emitting diodes (LEDs). Recent advancements in computational chemistry have enabled researchers to model these properties with high accuracy, providing insights into its electronic structure and reactivity.
Despite its numerous advantages, the handling and storage of 2-Bromo-6-methyl-4-nitroaniline require caution due to its sensitivity to moisture and light. Researchers have developed innovative strategies to overcome these challenges, such as encapsulating the compound within protective matrices or synthesizing it under inert conditions.
In conclusion, 2-Bromo-6-methyl-4-nitroaniline (CAS No: 102170-56-9) is a versatile compound with promising applications across multiple disciplines. Its unique structural features and favorable properties make it a valuable tool for scientists and engineers alike. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in advancing modern technology.
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